2-(1-叔丁基-1H-吡唑-4-基)-2-氧代乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

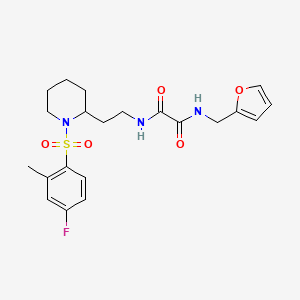

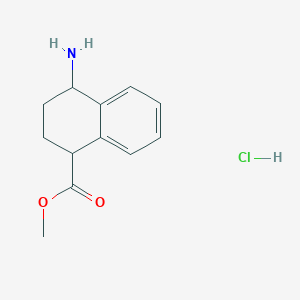

The compound 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a chemical species that features a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, substituted with a tert-butyl group and an oxoacetic acid moiety. This structure suggests that the compound could exhibit interesting chemical and physical properties, potentially making it useful in various chemical applications.

Synthesis Analysis

The synthesis of related pyrazole derivatives can be inferred from the provided papers. In the first paper, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and tert-butyl 2-phenylmalonate acid chloride. These compounds are then cyclized using silver(I) salts to form different products depending on the reaction conditions . Although the exact compound of interest is not mentioned, the methodology could potentially be adapted for the synthesis of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid by choosing appropriate starting materials and reaction conditions.

In the second paper, the synthesis of fluorinated pyrazole-4-carboxylic acids is described. The process involves acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to yield pyrazole derivatives . This method could be relevant for synthesizing the compound of interest by using non-fluorinated acetic acid anhydrides and appropriate hydrazines.

Molecular Structure Analysis

The molecular structure of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid would be characterized by the presence of a pyrazole ring and an oxoacetic acid group. The tert-butyl group attached to the pyrazole ring would add steric bulk to the molecule, potentially influencing its reactivity and physical properties. The oxoacetic acid moiety could provide sites for further chemical reactions, such as esterification or decarboxylation.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the oxoacetic acid group, which could undergo various transformations such as esterification, amidation, or decarboxylation. The pyrazole ring could also participate in reactions typical for heterocycles, such as nucleophilic substitutions or electrophilic aromatic substitutions, depending on the substitution pattern and reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid are not provided in the papers, we can hypothesize based on the structure. The tert-butyl group would likely increase the molecule's hydrophobicity, while the oxoacetic acid group would contribute to its acidity and potential for hydrogen bonding. The compound's solubility, melting point, and boiling point would be influenced by these functional groups and the overall molecular geometry.

科学研究应用

合成和化学性质

化学合成中的中间体:吡唑基化合物的叔丁基衍生物,如叔丁基 3-氧代戊-4-炔酸酯,已被发现是各种化学合成中的关键中间体。例如,它们用于形成强烯醇化的 β-酮酯,后者进一步经历 π-环化反应,根据反应条件产生不同的化合物,如羟基吡喃酮或脉温酮 (Hermann & Brückner, 2018)。

催化和聚合:吡唑基化合物用于催化,例如在 CO2 和环己烯氧化物的共聚中。由吡唑基化合物衍生的锌配合物已被测试为该过程的催化剂,证明在无溶剂条件下有效 (Matiwane, Obuah, & Darkwa, 2020)。

生物活性化合物的合成:这些化合物作为生物活性分子合成中的中间体,例如在与天然产物相关的 novel 1,2,4-恶二唑和三氟甲基吡啶的合成中。这涉及修改分子的亲脂性以增强它们通过细胞壁的转运,在癌症治疗中显示出潜力 (Maftei et al., 2016)。

金属离子萃取:可以从这些化合物合成的基于吡唑的吡啶配体已用于萃取 Ni(II) 和 Cu(II) 等金属离子。配体在这些过程中表现出很高的选择性和效率,这在环境和工业应用中至关重要 (Pearce et al., 2017)。

药物合成:在药物研究中,这些化合物在合成潜在治疗剂方面有应用。例如,它们用于合成治疗特发性肺纤维化的非对映选择性剂 (Anderson et al., 2016)。

作用机制

安全和危害

The safety and hazards associated with this compound would depend on its specific properties. For example, “1-tert-butyl-1H-pyrazol-4-ylboronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

属性

IUPAC Name |

2-(1-tert-butylpyrazol-4-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)11-5-6(4-10-11)7(12)8(13)14/h4-5H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJJDOVBFHAMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid | |

CAS RN |

1171422-69-7 |

Source

|

| Record name | 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

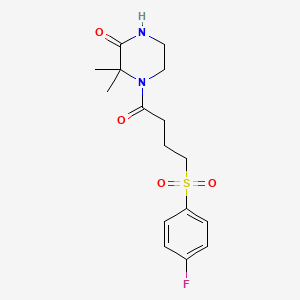

![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)

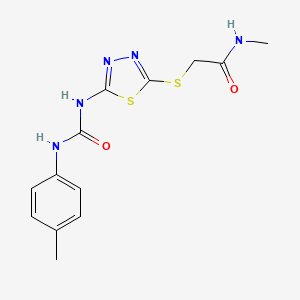

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)

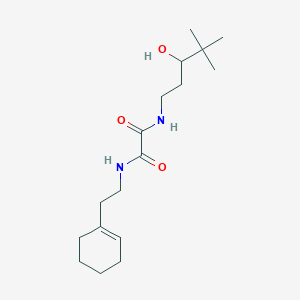

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)

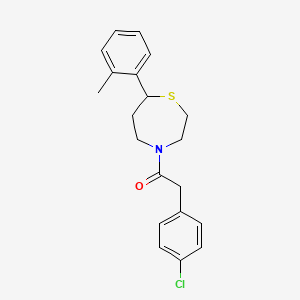

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)